N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide
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Overview
Description
N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE typically involves the condensation of 2-aminobenzothiazine with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazine ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N1-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine Derivatives: Compounds with similar benzothiazine structures.
Phenylacetamide Derivatives: Compounds with similar phenylacetamide moieties.
Uniqueness
N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE is unique due to its specific combination of benzothiazine and phenylacetamide structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H12N2O2S |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-(4-oxo-1,3-benzothiazin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H12N2O2S/c19-14(10-11-6-2-1-3-7-11)17-16-18-15(20)12-8-4-5-9-13(12)21-16/h1-9H,10H2,(H,17,18,19,20) |
InChI Key |
GXWQNGHTCSQRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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